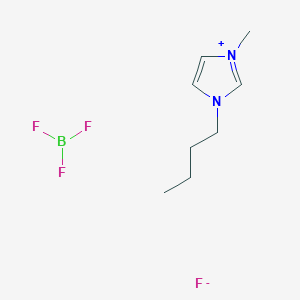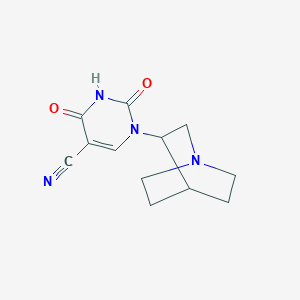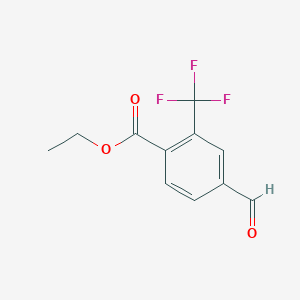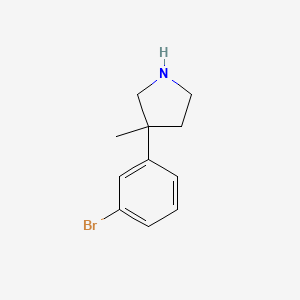
3-(3-Bromophenyl)-3-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of a bromophenyl group at the 3-position and a methyl group at the same position makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and cyclization catalysts like acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like palladium catalysts, boronic acids, and bases are used in Suzuki-Miyaura coupling, while nucleophiles like amines or thiols are used in nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce dehalogenated compounds, and substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(3-Bromophenyl)-3-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand in the study of biological receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-3-methylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity and specificity.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-3-methylpyrrolidine: Similar structure but with the bromine atom at the 4-position.
3-(3-Chlorophenyl)-3-methylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-2-methylpyrrolidine: Similar structure but with the methyl group at the 2-position.
Uniqueness
3-(3-Bromophenyl)-3-methylpyrrolidine is unique due to the specific positioning of the bromophenyl and methyl groups, which can influence its reactivity and binding properties. The presence of the bromine atom can also facilitate specific chemical transformations that are not possible with other halogens or substituents.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
3-(3-bromophenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-11(5-6-13-8-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 |
InChIキー |
GKKHOVJATRZGTM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


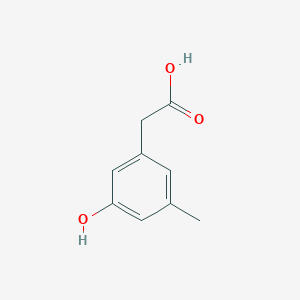


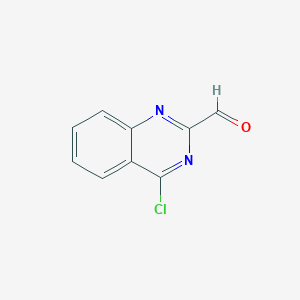
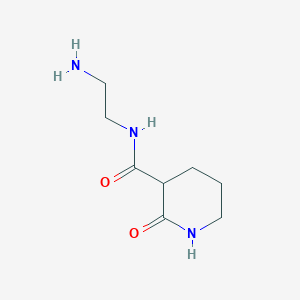

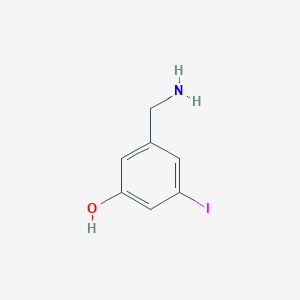
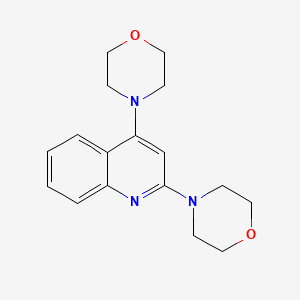
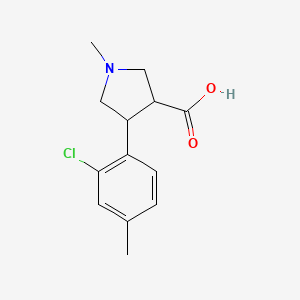
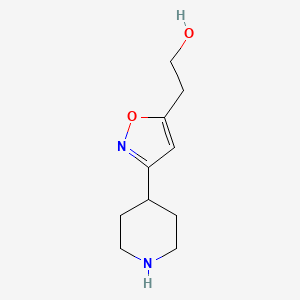
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
